1-Pentyl-1,4-diazepane is a cyclic organic compound classified as a diazepane, which is a seven-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. The compound's structure allows for various modifications, making it a versatile building block in drug design and development.
1-Pentyl-1,4-diazepane is synthesized through various chemical reactions involving diazepane derivatives. It falls under the category of nitrogen-containing heterocycles, specifically diazepanes, which are characterized by the presence of two nitrogen atoms within the ring structure. The compound's classification as a diazepane indicates its relevance in pharmacology and organic synthesis.
The synthesis of 1-pentyl-1,4-diazepane can be achieved through several methods, each utilizing different starting materials and reaction conditions:
The molecular structure of 1-pentyl-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms at positions 1 and 4, along with a pentyl group attached at position 1. The chemical formula for this compound is .
The arrangement of atoms within the molecule allows for potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
1-Pentyl-1,4-diazepane can participate in various chemical reactions typical for amines and heterocycles:
The stability and reactivity profile of 1-pentyl-1,4-diazepane make it suitable for various chemical transformations.
1-Pentyl-1,4-diazepane finds applications across several scientific domains:
1-Pentyl-1,4-diazepane represents a structurally specialized derivative within the broader class of seven-membered 1,4-diazepane heterocycles. Its core combines a saturated diazepane ring—featuring two nitrogen atoms at positions 1 and 4—with a linear pentyl substituent at the N1 position. This modification strategically balances lipophilicity and conformational flexibility, making it a scaffold of interest in drug design. The compound exemplifies the ongoing exploration of diazepane pharmacophores beyond classical benzodiazepines, targeting diverse biological pathways through rational structural tuning.
The medicinal significance of diazepanes originated with the serendipitous 1957 discovery of chlordiazepoxide, the first benzodiazepine anxiolytic, by Leo Sternbach at Hoffmann-La Roche [2]. This breakthrough catalyzed research into fused diazepine scaffolds (benzodiazepines), leading to blockbuster drugs like diazepam (Valium®). By the 1970s, scientific attention expanded to non-fused 1,4-diazepane cores—structurally distinct due to the absence of aromatic ring fusion and full saturation. Early work focused on simple derivatives like homopiperazine (1,4-diazepane itself), initially synthesized in 1899 but only characterized crystallographically in 2021, confirming its pseudo-chair conformation [4].
The 21st century saw strategic N-alkylation of 1,4-diazepanes to optimize pharmacokinetic and target-binding properties. For example:
Table 1: Key Milestones in Diazepane-Based Medicinal Chemistry
Year | Compound/Class | Significance | Reference |
---|---|---|---|
1957 | Chlordiazepoxide | First benzodiazepine anxiolytic discovered | [2] |
1960 | Diazepam | Commercialized benzodiazepine; revolutionized anxiety treatment | [2] |
1977 | GABAA Receptor Complex | Identification of benzodiazepine binding site | [2] |
1980s | Homopiperazine derivatives | Early non-fused 1,4-diazepanes explored as synthetic intermediates | [4] |
2010s | Avibactam | FDA-approved 1,3-diazepine β-lactamase inhibitor | [8] |
2021 | Homopiperazine XRD | First crystallographic characterization of uncomplexed 1,4-diazepane | [4] |
1-Pentyl-1,4-diazepane belongs to the saturated 1,4-diazepine subclass of seven-membered heterocycles. Its core structure is defined by:
Table 2: Structural Features of 1,4-Diazepane vs. Related Heterocycles
Parameter | 1-Pentyl-1,4-diazepane | Homopiperazine (1,4-Diazepane) | Benzodiazepine (e.g., Diazepam) |
---|---|---|---|
Ring Fusion | None | None | Fused benzene ring |
Nitrogen Atoms | N1 (tertiary), N4 (secondary) | N1/N4 (both secondary) | N1 (tertiary), N4 (amide) |
Aromaticity | Non-aromatic | Non-aromatic | Aromatic (diazepine ring) |
Key Bond Length | N-CH₂-CH₂-N: ~1.60 Å (est.) | N-CH₂-CH₂-N: 1.603 Å (XRD) | C=N: ~1.29 Å (typical) |
Conformation | Dynamic pseudo-chair | Chair-like with H-bonding | Planar (fused system) |
The pentyl chain (-CH₂-CH₂-CH₂-CH₂-CH₃) at N1 critically modulates properties:
1,4-Diazepane scaffolds—including 1-pentyl derivatives—interact with diverse biological targets due to their:
Key therapeutic targets include:
• Enzyme Inhibition
• GPCR Modulation
• CNS-Targeted Delivery
The pentyl substituent promotes blood-brain barrier (BBB) penetration via:
Table 3: Biological Targets and Mechanisms of 1,4-Diazepane Derivatives
Therapeutic Area | Target | Mechanism | Diazepane Role |
---|---|---|---|
Anti-infectives | Serine β-Lactamases | Covalent inhibition (carbamylation) | Nucleophile delivery scaffold |
Oncology | Purine Nucleoside Phosphorylase | Transition-state analog | Mimics deoxyinosine structure |
CNS Disorders | GABAA Receptors | Allosteric modulation (non-benzodiazepine site) | Core pharmacophore |
Epigenetics | HDAC 1/6 | Zn²⁺ chelation (hydroxamic acid) | Surface recognition element |
Concluding Remarks
1-Pentyl-1,4-diazepane exemplifies the evolution of diazepane pharmacophores from classical benzodiazepines toward versatile, non-fused scaffolds. Its structural hybridity—combining conformational plasticity with targeted lipophilicity—enables engagement with enzymes, GPCRs, and CNS targets. Future research will likely refine its stereoselective synthesis and explore in vivo efficacy in drug discovery pipelines.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2